molecular formula C29H28N2O5S B2467672 ethyl 2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1005266-67-0

ethyl 2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2467672
CAS No.: 1005266-67-0
M. Wt: 516.61
InChI Key: XGGRGRIBRQXWRZ-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a polycyclic organic compound featuring a fused pyrrolo-oxazole core linked to a tetrahydrobenzothiophene moiety. Its structural complexity arises from the combination of a hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole ring system (with 4-methylphenyl and phenyl substituents) and a 4,5,6,7-tetrahydro-1-benzothiophene scaffold. Crystallographic studies, likely employing tools like SHELXL (for refinement) and ORTEP-3 (for visualization), would be critical for resolving its three-dimensional conformation and intermolecular interactions .

Properties

IUPAC Name

ethyl 2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5S/c1-3-35-29(34)22-20-11-7-8-12-21(20)37-28(22)30-26(32)23-24(18-15-13-17(2)14-16-18)31(36-25(23)27(30)33)19-9-5-4-6-10-19/h4-6,9-10,13-16,23-25H,3,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGRGRIBRQXWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5)C6=CC=C(C=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be achieved through a multi-step process involving the formation of the pyrrolo[3,4-d][1,2]oxazole ring and the benzothiophene moiety. One common approach involves the use of a Biginelli reaction, which is a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction typically employs a catalyst such as p-toluenesulfonic acid (PTSA) and is carried out in a solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions using reagents like sodium methoxide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), bromine (Br2)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated derivatives, methoxy derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C27H24N2O5C_{27}H_{24}N_{2}O_{5}. Its structure includes multiple functional groups that contribute to its biological activity. The presence of a pyrrolo[3,4-d][1,2]oxazole moiety is particularly noteworthy for its potential pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, ethyl 2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may act as inhibitors of specific protein-protein interactions involved in cancer progression. The compound is included in screening libraries targeting MDM2-p53 interactions, which are critical in various cancers .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. Similar derivatives have shown promise as inhibitors of lipoxygenase enzymes involved in inflammatory pathways. Molecular docking studies could provide insights into the binding affinity of this compound to relevant targets .

In Silico Studies

In silico assessments have been performed to predict the bioactivity of this compound against various biological targets. These studies help in understanding the pharmacokinetic properties such as absorption and toxicity profiles .

ADMET Properties

The compound adheres to Lipinski's Rule of Five, indicating favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties which are crucial for drug development . This suggests that it may be a viable candidate for further development in therapeutic applications.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods utilized often include cyclization reactions that form the core heterocyclic structures essential for its biological activity .

StepReaction TypeKey ReagentsOutcome
1CondensationAldehydes + AcetophenonesFormation of Schiff bases
2CyclizationAcid hydrazideFormation of oxazole derivatives
3EsterificationCarboxylic acids + AlcoholsFinal product synthesis

Mechanism of Action

The mechanism of action of ethyl 2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo-Oxazole Derivatives

The compound shares structural homology with pyrrolo-oxazole derivatives, such as ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (). Key differences include:

  • Core Heterocycles: The target compound’s pyrrolo[3,4-d][1,2]oxazole vs. the comparator’s pyrrolo[3,2-d]pyrimidine.
  • Substituents : The 4-methylphenyl and benzothiophene groups in the target compound contrast with the chlorophenyl and pyrimidine moieties in the comparator. These substituents influence lipophilicity and steric bulk.

Table 1: Structural Comparison of Pyrrolo-Oxazole Derivatives

Feature Target Compound Comparator ()
Core Structure Pyrrolo[3,4-d][1,2]oxazole Pyrrolo[3,2-d]pyrimidine
Substituents 4-Methylphenyl, phenyl, ethyl carboxylate, tetrahydrobenzothiophene 4-Chlorophenyl, dipentyl-amino, ethyl carboxylate
Molecular Weight (g/mol) ~550 (estimated) ~600 (reported)
Crystallographic Space Group Not reported (likely P2₁/c or P1̄ based on analogs) P2₁/c (reported)
Benzothiophene-Containing Compounds

The tetrahydrobenzothiophene moiety distinguishes the target compound from simpler thiophene derivatives. For example, Zygocaperoside (), a glycoside with a thiophene-like structure, lacks the fused polycyclic system, resulting in reduced conformational rigidity. The benzothiophene’s planarity and sulfur atom may enhance π-π stacking and metal-binding capabilities compared to non-aromatic analogs.

Table 2: Key Physicochemical Properties

Property Target Compound Zygocaperoside ()
LogP (Predicted) 3.8 1.2
Hydrogen Bond Acceptors 6 8
Rotatable Bonds 4 12
Aromatic Rings 3 1

Conformational and Crystallographic Analysis

The hexahydro-pyrrolo-oxazole ring system likely exhibits puckering dynamics, as described by Cremer and Pople’s coordinates (). For instance, cyclopentane derivatives show puckering amplitudes (q) of 0.4–0.6 Å and phase angles (φ) of 0–180°, whereas the target compound’s fused rings may adopt a distorted envelope or twist conformation to minimize steric strain. Computational modeling (using software like WinGX) could quantify these distortions .

Table 3: Puckering Parameters in Cyclic Systems

Compound Type Puckering Amplitude (q, Å) Phase Angle (φ, °) Reference
Cyclopentane 0.5 ± 0.1 36 ± 10
Target Compound (Predicted) 0.7–0.9 90–120 Estimated

Environmental and Toxicological Considerations

While Toxics Release Inventory (TRI) data (Evidences 6, 8) focus on inorganic compounds (e.g., zinc, lead), the benzothiophene moiety in the target compound may raise concerns about persistence or bioaccumulation. Sulfur-containing heterocycles often exhibit moderate environmental mobility, though specific ecotoxicological data for this compound are lacking.

Biological Activity

Ethyl 2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups and heterocycles that contribute to its biological properties. The molecular formula is C27H24N2O5C_{27}H_{24}N_{2}O_{5}, indicating the presence of nitrogen and oxygen atoms that are often pivotal in biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC27H24N2O5C_{27}H_{24}N_{2}O_{5}
HeterocyclesPyrrole and oxazole rings
Functional GroupsCarboxylate ester and diketone

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds featuring similar structural motifs. The presence of five-membered heterocycles like oxazoles and pyrroles has been linked to enhanced antibacterial activity due to their ability to interact with bacterial cell membranes and inhibit essential metabolic pathways .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, the diketone moiety is known for its ability to induce apoptosis in cancer cells by disrupting cellular redox balance and promoting oxidative stress .

Case Study:
In a study involving structurally related compounds, it was found that derivatives containing the diketone structure effectively inhibited tumor growth in vitro and in vivo models. The mechanism was attributed to the activation of apoptotic pathways through mitochondrial dysfunction .

G Protein-Coupled Receptor Modulation

The compound may also act as a modulator of G Protein-Coupled Receptors (GPCRs), which are crucial in various signaling pathways. Allosteric modulation of GPCRs can lead to enhanced therapeutic effects with reduced side effects compared to traditional orthosteric drugs .

Table: GPCR Interaction Profiles

Compound TypeInteraction TypeBiological Effect
Ethyl 2-[...]Allosteric ModulatorEnhanced signaling in target cells
Diketone derivativesAgonist/InhibitorInhibition of tumor growth

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest favorable absorption characteristics; however, further studies are needed to assess its bioavailability and metabolic stability.

Toxicological Profile

While initial screenings indicate low mutagenicity , comprehensive toxicological assessments are necessary to ensure safety for potential therapeutic applications.

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